N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea -

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea

Catalog Number: EVT-4726424
CAS Number:
Molecular Formula: C18H23ClN4S
Molecular Weight: 362.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide hybrids

    Compound Description: This group of compounds consists of novel hybrids featuring a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide unit linked to fused 1,4-dihydropyridines like acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. These compounds were synthesized via multicomponent reactions and exhibited promising activity as potential drug candidates. []

    Relevance: The core structure of these hybrids shares the 1-phenyl-1H-pyrazol-3-yl motif with N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea. The key difference lies in the substitution pattern on the pyrazole ring and the presence of additional pharmacophores in the hybrid structures. This comparison highlights the importance of the pyrazole moiety in medicinal chemistry and its potential for structural diversification. []

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

    Compound Description: This series of compounds represents a novel class of G protein-gated inwardly-rectifying potassium (GIRK) channel activators. Characterized by an ether-based scaffold and a sulfone-based headgroup, they demonstrated improved metabolic stability compared to earlier urea-based compounds. These compounds exhibited nanomolar potency, making them promising leads for further development. []

    Relevance: Although structurally distinct from N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea, this series shares the presence of a substituted pyrazole ring. The structural variations between the two emphasize the versatility of the pyrazole scaffold and its ability to bind diverse targets. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

    Compound Description: SAR216471 is a potent, reversible P2Y12 antagonist identified through high-throughput screening. This compound exhibits high selectivity for P2Y12 and stands out as one of the most effective inhibitors of ADP-induced platelet aggregation. Notably, SAR216471 displays potent antiplatelet and antithrombotic activities in vivo, marking it as a potential alternative to clopidogrel. []

    Relevance: SAR216471 and N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea both contain a substituted pyrazole ring within their structures. Although their pharmacological targets and overall structures differ, the presence of this common motif highlights the relevance of pyrazole-containing compounds in medicinal chemistry. []

2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one

    Compound Description: This compound features two 1-(4-chlorophenyl)-3-methyl-1H-pyrazol units linked to a central dihydropyrazolone ring. Crystallographic studies revealed the presence of intermolecular N—H⋯O hydrogen bonds, leading to the formation of chains within the crystal structure. []

    Relevance: The presence of the 1-(4-chlorophenyl)-3-methyl-1H-pyrazol moiety in this compound directly correlates with the 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl group in N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea. Both structures share a similar substitution pattern on the pyrazole ring, with a chlorine atom on a phenyl ring linked to the pyrazole nitrogen. This structural similarity suggests potential commonalities in their chemical properties and biological activities. []

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

    Compound Description: This series of compounds was designed as potential tubulin polymerization inhibitors, inspired by the inhibitory effects of CA-4 analogues and indoles. These compounds showed promising antiproliferative activities against various cancer cell lines (HeLa, MCF-7, and HT-29), with compound 7d exhibiting the most potent activity. Mechanistic studies revealed that 7d induced apoptosis, caused cell cycle arrest in the G2/M phase, and inhibited tubulin polymerization. []

    Relevance: While structurally different from N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea, this series includes compounds containing a 1H-pyrazol-1-yl substituent. This shared feature highlights the broader use of pyrazole moieties in medicinal chemistry, even within different structural contexts and for targeting distinct biological processes. []

(S)-1-(4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide

    Compound Description: This compound represents a novel chemical entity with potential application in treating cancer and other proliferative diseases. Its specific biological targets and mechanism of action are not explicitly described in the provided abstract. []

    Relevance: The compound shares a structural similarity with N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea as they both contain a substituted pyrazole ring. Although the overall structures and the substituents on the pyrazole rings differ, this common feature underscores the importance of pyrazoles as building blocks in medicinal chemistry. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

    Compound Description: Acrizanib is a potent small-molecule VEGFR-2 inhibitor, specifically designed for topical ocular delivery. It demonstrated efficacy in rodent models of choroidal neovascularization (CNV) and exhibited limited systemic exposure after topical ocular administration. Acrizanib represents a potential noninvasive therapy for neovascular age-related macular degeneration. []

    Relevance: Acrizanib and N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea share the 1-methyl-1H-pyrazol-3-yl substructure. Despite differing in overall structure and pharmacological targets, this shared feature highlights the versatility of the pyrazole scaffold for designing bioactive molecules. []

(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide

    Compound Description: This heterocyclic compound was synthesized through a condensation reaction between 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and 2-acetylbenzofuran. The structure of the compound was confirmed by NMR spectroscopy and X-ray diffraction analysis. []

    Relevance: This compound shares the 5-methyl-1H-1,2,3-triazole-4-carbohydrazide moiety with N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea. While the core heterocycle differs (triazole vs. pyrazole), the presence of this shared structural element suggests a potential for similar chemical reactivity and potential biological activity profiles. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to overcome the cutaneous toxicity observed with earlier Akt inhibitors. It displays significant selectivity for Akt1 over Akt2 and exhibits promising anti-cancer activity while demonstrating a lower risk of inducing keratinocyte apoptosis. []

    Compound Description: N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea and Hu7691 share the presence of a substituted 1-methyl-1H-pyrazol unit. Even though their overall structures differ, the presence of this common motif highlights the prevalence and significance of the pyrazole moiety in medicinal chemistry. []

4-(5-Methyl-1H-pyrazol-3-yl)pyridine monohydrate

    Compound Description: This simple compound, comprised of a pyridine and a pyrazole ring, highlights a fundamental structural motif found in numerous bioactive molecules. The crystal structure is stabilized by intermolecular hydrogen bonding involving the water molecule. []

    Relevance: The compound shares the core 5-methyl-1H-pyrazol-3-yl unit with N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea. This structural similarity, despite the absence of additional substituents, highlights the fundamental importance of the pyrazole ring in constructing bioactive molecules. []

1-Benzyl-2-[1-(5-methyl-1H-pyrazol-3-yl)-2-phenyl­ethyl]benzimidazole

    Compound Description: This compound consists of a benzimidazole core with a 1-(5-methyl-1H-pyrazol-3-yl)-2-phenylethyl substituent. The crystal structure is characterized by an intramolecular C—H⋯N hydrogen bond. []

    Relevance: This compound and N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea both contain the 5-methyl-1H-pyrazol-3-yl unit. The presence of this common structural motif suggests potential similarities in their chemical reactivity and potential biological activities. []

    Compound Description: H2BuEtP is a Schiff base ligand studied for its metal extraction properties. Research explored its use in separating various metal ions (Cd, Fe, Ni, Pb) from aqueous solutions, both alone and in combination with other ligands like HBuP. The studies showed that H2BuEtP effectively extracts multiple metals, suggesting its potential for multimetal extraction applications. []

    Relevance: H2BuEtP, while structurally distinct from N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea, shares the 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol moiety. This common structural feature highlights the broader use and importance of substituted pyrazole rings in various chemical applications, including metal coordination chemistry. []

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl) methylene)-1H-1, 2, 3-triazole-4-carbohydrazide

    Compound Description: This compound, featuring a triazole ring linked to a pyrazole ring, has been characterized through X-ray crystallography and DFT studies. Researchers have investigated its molecular structure, intermolecular interactions, and potential applications in drug design through molecular docking studies. []

    Relevance: N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea and this compound share a structural similarity by both containing a substituted pyrazole ring. Though the overall structures and the specific substituents differ, this shared feature emphasizes the significance of pyrazoles in medicinal chemistry and materials science. []

2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H- imidazo(4,5-b)pyridines and 1-((4-(1H-imidazo(4,5-b)pyridin-2- yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines

    Compound Description: These two groups of compounds, featuring a 1H-imidazo[4,5-b]pyridine core linked to either a triazole or a pyrazole ring, represent a class of heterocyclic compounds with potential biological activities. The synthesis involves the reaction of 2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridine with various reagents to achieve structural diversity. []

    Relevance: While N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea does not directly contain the 1H-imidazo[4,5-b]pyridine core, the related compounds highlight the use of substituted triazole and pyrazole rings in designing new bioactive molecules. This connection emphasizes the broader context of heterocyclic chemistry in drug discovery and the importance of exploring diverse chemical scaffolds. []

6-aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazoles

    Compound Description: This series encompasses three new 6-aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazoles, where the aryl group varies (phenyl, 4-fluorophenyl, or 4-bromophenyl). Their crystal structures reveal that the molecules are linked by N—H⋯N and C—H⋯π interactions, leading to chain or framework formation depending on the aryl substituent. []

    Relevance: Although structurally different from N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea, these compounds share a common feature - the presence of a 4-chlorobenzyl substituent. This shared structural element, while in a different chemical environment, suggests potential similarities in their physicochemical properties. []

Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and Methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate

    Compound Description: These compounds, a nitrobenzoate derivative and a benzimidazole derivative, both contain a 5-methyl-1H-pyrazol-3-yl unit. Their crystal structures reveal distinct hydrogen-bonding patterns: the nitrobenzoate forms chains of rings, while the benzimidazole forms sheets. []

    Relevance: Both compounds are structurally related to N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea due to the shared 5-methyl-1H-pyrazol-3-yl moiety. This structural similarity, despite their different overall structures and functionalities, emphasizes the importance of this specific pyrazole derivative as a building block in organic synthesis and medicinal chemistry. []

4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide

    Compound Description: This compound, featuring a pyrazole ring connected to a piperazine ring and other substituents, has been studied for its structural properties using X-ray crystallography. The analysis revealed details about the conformation of the piperazine ring, the dihedral angles between different rings, and the intermolecular interactions within the crystal lattice. []

    Relevance: This compound and N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea both contain a substituted pyrazole ring within their structures. Although the substituents and the overall structures differ, the presence of this common motif underscores the prevalence of pyrazole-containing compounds in medicinal chemistry. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

    Compound Description: This benzenesulfonic acid derivative, synthesized through an unexpected ring closure reaction, exhibits antimicrobial activity. It effectively inhibits the growth of Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. Its crystal structure reveals two independent molecules and disordered ether solvent molecules. []

    Relevance: Although structurally distinct from N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea, this compound shares the presence of a substituted 1,2,3-triazole ring. This structural similarity highlights the broader use of substituted five-membered heterocycles in medicinal chemistry, particularly for their potential antimicrobial properties. []

Di­chlorido­{2-[(5-methyl-1H-pyrazol-3-yl-κN2)meth­yl]-1H-1,3-benzimidazole-κN3}zinc

    Compound Description: This zinc complex, featuring a benzimidazole ligand with a 5-methyl-1H-pyrazol-3-yl substituent, has been structurally characterized. The zinc ion exhibits a distorted tetrahedral coordination geometry, and the crystal structure is stabilized by N—H⋯Cl hydrogen bonds. []

    Relevance: This zinc complex and N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea share the 5-methyl-1H-pyrazol-3-yl structural motif. This connection, although in different chemical contexts, highlights the importance of pyrazole derivatives in coordination chemistry and potential biological applications. []

1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines

    Compound Description: This series, inspired by the anti-TB agent BM212 and its structural similarity to sertraline, comprises twelve 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines. These compounds were designed as potential serotonin reuptake transporter (SERT) inhibitors. Compound SA-5 demonstrated significant SERT inhibition in vitro and showed antidepressant effects in the unpredictable chronic mild stress (UCMS) mouse model. []

    Relevance: Although structurally distinct from N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea, this series highlights the exploration of structurally related compounds with potential CNS activity. While the core heterocycle differs (pyrrole vs. pyrazole), the investigation of these compounds emphasizes the importance of exploring various heterocyclic scaffolds for discovering novel therapeutic agents. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

    Compound Description: PF-06747775 represents a novel, potent, and irreversible inhibitor designed to target oncogenic EGFR mutants, particularly those with the T790M substitution resistant to first-generation inhibitors. It exhibits high affinity for common EGFR mutations (Del, L858R, T790M/L858R, and T790M/Del) while demonstrating selectivity over wild-type EGFR. []

    Relevance: PF-06747775 and N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea share the 1-methyl-1H-pyrazol structural motif. Despite their distinct overall structures and biological targets, the presence of this common element showcases the significance and versatility of the 1-methyl-1H-pyrazol unit in medicinal chemistry and drug discovery. []

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols

    Compound Description: This group comprises novel 5-methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols synthesized via a one-pot four-component domino reaction. This efficient method yielded the target compounds in excellent yields. []

    Relevance: While these compounds differ structurally from N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea, they belong to the same broad chemical class – substituted pyrazol-3-ols. This emphasizes the diversity possible within this class and their potential as building blocks for synthesizing diverse compound libraries for drug discovery. []

(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide

    Compound Description: This compound was synthesized through the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with N-phenylhydrazinecarbothioamide. Its structure was confirmed through X-ray crystallography and NMR spectroscopy. []

    Relevance: While this compound differs from N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea in its core heterocycle (triazole vs. pyrazole), both contain a 5-methyl-substituted heterocycle. This structural similarity, despite their different overall structures, suggests a potential for similar reactivity profiles. []

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one

    Compound Description: This compound features a pyrazole ring linked to a piperidin-4-one moiety. Its crystal structure reveals the presence of an intramolecular C—H⋯N hydrogen bond and intermolecular C—H⋯O and C—H⋯F hydrogen bonds, contributing to the stability of its molecular arrangement. []

    Relevance: Both this compound and N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea contain a substituted pyrazole ring as a central structural element. Even though their overall structures differ, the presence of this common moiety suggests potential commonalities in their chemical properties. []

Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate

    Compound Description: This compound features both pyrazole and triazole rings in its structure. The crystal structure reveals two independent molecules in the asymmetric unit, linked by N—H⋯N hydrogen bonds to form supramolecular chains. π–π stacking interactions are also observed between aromatic rings of adjacent chains. []

    Relevance: This compound shares a structural resemblance to N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea by containing a substituted pyrazole ring. Even though the overall structures differ, the presence of this common motif suggests a potential for similar reactivity and physicochemical properties. []

4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)phenylmethyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one ethanol hemisolvate

    Compound Description: This compound, crystallized as an ethanol hemisolvate, features two pyrazole rings linked by a phenylmethyl bridge. It exhibits intramolecular C—H⋯O and O—H⋯O hydrogen bonds, forming ring motifs. Intermolecular interactions, including O—H⋯N, N—H⋯N, N—H⋯O, C—H⋯O hydrogen bonds, and weak C—H⋯π and π–π interactions, contribute to the crystal structure stability. []

    Relevance: While structurally different from N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea, this compound shares a common feature - the presence of a substituted pyrazole ring. This highlights the broader context of pyrazole-containing compounds and their potential in various chemical and biological applications. []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides

    Compound Description: This series of compounds was identified as novel, potent, and selective inhibitors of monoamine oxidase B (MAO-B), targeting memory and cognition improvement. They were discovered through a high-throughput screening campaign for compounds enhancing CREB transcriptional activation. These compounds demonstrated good pharmacokinetic properties and efficacy in rodent memory models, making them potential candidates for clinical development. []

    Relevance: Though structurally distinct from N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea, these compounds share the presence of a substituted 1-methyl-1H-pyrazol unit. Despite differing in their overall structure and biological targets, this shared feature highlights the versatility of the pyrazole scaffold for designing bioactive molecules. []

(3Z)-3-{1-[(5-Phenyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one and (3Z)-3-{1-[(5-methyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one-6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1/1)

    Compound Description: These two compounds, derived from reactions of 2-acetyl-4-butyrolactone with different aminopyrazoles, showcase the diversity of products obtainable through variations in substituents. Both structures feature an intramolecular N-H...O hydrogen bond within the furanone component. []

    Relevance: Both compounds share structural similarities with N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea due to the presence of a substituted pyrazole ring. Despite the different overall structures, this shared motif highlights the importance of substituted pyrazoles in organic synthesis and their diverse applications. []

4,4´-(1E,1E´)-1,1´-(ethane-1,2-diylbis(azan-1-yl-1ylidene))bis(5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol) (H2BuEtP)

    Compound Description: H2BuEtP, a Schiff base ligand, has been extensively studied for its ability to extract Fe2+ from aqueous solutions. Research focused on the influence of common acids, anions, and auxiliary complexing agents on its extraction efficiency. H2BuEtP showed efficacy in extracting Fe2+ under various conditions, particularly in the presence of HNO3 and H3PO4. []

    Relevance: Although structurally distinct from N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea, H2BuEtP highlights the application of substituted pyrazole rings in metal coordination chemistry and separation science. This connection broadens the scope of pyrazole-containing compounds beyond typical pharmaceutical applications. []

2-((5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)- methyl)-1H-benzo[d]imidazolecadmium(II) dichloride

    Compound Description: This cadmium complex, featuring a benzimidazole ligand with a 5-methyl-1H-pyrazol-3-yl substituent, has been characterized through X-ray crystallography. The cadmium atom adopts a distorted trigonal bipyramidal coordination geometry. Intermolecular hydrogen bonds between the NH group of benzimidazole and a chlorine atom of an adjacent molecule influence the crystal packing. []

    Relevance: This cadmium complex and N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea share the 5-methyl-1H-pyrazol-3-yl structural motif. This connection, despite their different overall structures and chemical environments, highlights the versatility of pyrazole derivatives as ligands in coordination chemistry and their potential in various applications. []

6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline

    Compound Description: This compound, incorporating quinoline, thiophene, and pyrazole rings, showcases a complex heterocyclic structure. Crystallographic studies revealed the spatial arrangement of the different rings and the presence of weak intermolecular C—H⋯N hydrogen bonds, contributing to the formation of one-dimensional chains within the crystal lattice. []

    Relevance: While structurally distinct from N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea, this compound highlights the use of substituted pyrazole rings within a diverse range of heterocyclic scaffolds. This connection emphasizes the broader context of heterocyclic chemistry in drug discovery and materials science. []

6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

    Compound Description: This compound, featuring two quinoline rings linked to a central pyrazole, represents a complex heterocyclic structure. Crystallographic studies revealed the dihedral angles between the rings and the presence of intermolecular C—H⋯N hydrogen bonds, contributing to the formation of chains within the crystal lattice. []

    Relevance: While structurally distinct from N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea, this compound highlights the incorporation of substituted pyrazole rings into diverse heterocyclic frameworks. This connection emphasizes the broader significance of pyrazole derivatives in constructing complex molecules for various applications. []

    Compound Description: These two pyrazole-containing propanoic acid derivatives highlight regiospecificity challenges in their synthesis. X-ray crystallography was crucial in unambiguously determining their structures. Their crystal structures reveal distinct hydrogen-bonding patterns and, in the case of the bromophenyl derivative, an unusual mixed solvate formation. []

    Relevance: Although structurally distinct from N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea, these compounds highlight the broader importance of substituted pyrazole rings in medicinal chemistry. Their synthesis and characterization underscore the challenges and importance of structural determination in drug discovery. []

4-[1-(2-Fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide (FTIDC)

    Compound Description: FTIDC is a potent and selective allosteric antagonist of the metabotropic glutamate receptor 1 (mGluR1). It exhibits high potency for inhibiting glutamate-induced intracellular Ca2+ mobilization in cells expressing mGluR1a across different species (human, rat, mouse) without affecting other mGluR subtypes. FTIDC demonstrated in vivo efficacy in inhibiting mGluR1-mediated behavior in mice, suggesting its potential as a valuable tool for investigating mGluR1 function. []

    Relevance: Although structurally distinct from N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea, FTIDC highlights the exploration of structurally related compounds with potential CNS activity. While the core heterocycle differs (triazole vs. pyrazole), the investigation of FTIDC underscores the importance of exploring various heterocyclic scaffolds for discovering novel therapeutic agents. []

Properties

Product Name

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-3-cyclohexylthiourea

Molecular Formula

C18H23ClN4S

Molecular Weight

362.9 g/mol

InChI

InChI=1S/C18H23ClN4S/c1-13-11-17(21-18(24)20-16-5-3-2-4-6-16)22-23(13)12-14-7-9-15(19)10-8-14/h7-11,16H,2-6,12H2,1H3,(H2,20,21,22,24)

InChI Key

ZEYOXWZIRJUZQM-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=S)NC3CCCCC3

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=S)NC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.